molecular formula C6H12N2O2 B13315312 N'-hydroxy-5-methyloxolane-2-carboximidamide

N'-hydroxy-5-methyloxolane-2-carboximidamide

Cat. No.: B13315312
M. Wt: 144.17 g/mol
InChI Key: HQLGTSZLQOIACS-UHFFFAOYSA-N
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Description

N'-hydroxy-5-methyloxolane-2-carboximidamide is a synthetic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at the 5-position and an N'-hydroxycarboximidamide moiety at the 2-position.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N'-hydroxy-5-methyloxolane-2-carboximidamide

InChI

InChI=1S/C6H12N2O2/c1-4-2-3-5(10-4)6(7)8-9/h4-5,9H,2-3H2,1H3,(H2,7,8)

InChI Key

HQLGTSZLQOIACS-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC(O1)/C(=N/O)/N

Canonical SMILES

CC1CCC(O1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methyloxolane-2-carboximidamide typically involves the reaction of 5-methyloxolane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methyloxolane-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-hydroxy-5-methyloxolane-2-carboximidamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of N’-hydroxy-5-methyloxolane-2-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxylated compounds .

Scientific Research Applications

N’-hydroxy-5-methyloxolane-2-carboximidamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methyloxolane-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues: Carboxamide Derivatives

N-(Carboxymethyl)cycloheximide ()
  • Structure : Cyclohexane ring substituted with a carboxymethyl group, synthesized via coupling reactions using PyBOP and amines.
  • Synthesis Efficiency : Yields ranged from 41.4% to 76.7% depending on the amine used, highlighting variability in reactivity .
  • Key Differences :
    • Backbone : Cyclohexane vs. oxolane (five-membered vs. six-membered ring).
    • Functional Groups : Carboxymethyl vs. N'-hydroxycarboximidamide.
    • Synthetic Approach : Both use coupling agents (e.g., PyBOP), but N'-hydroxy-5-methyloxolane-2-carboximidamide may require specialized conditions for hydroxylamine stability.

Functional Analogues: Hydroxylamine and Nitrosamine Derivatives

N-Nitrosodimethylamine ()
  • Structure : Nitrosamine with two methyl groups attached to a nitrogen-oxygen backbone.
  • Regulatory and Safety Profile: Classified as a carcinogen under OSHA 13 Carcinogens Standard (29 CFR 1910.1003). Requires enclosed transfer systems and Class I Type B biosafety cabinets for handling .
  • Key Differences :
    • Toxicity Mechanism : Nitrosamines are potent alkylating agents, whereas N'-hydroxycarboximidamides may exhibit different reactivity (e.g., chelation or redox activity).
    • Functional Group Stability : Hydroxylamine derivatives like this compound are prone to oxidation, unlike stable nitrosamines.

Biological Activity

N'-Hydroxy-5-methyloxolane-2-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxolane ring structure, which contributes to its biological properties. The presence of the hydroxyl and carboximidamide functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, suggesting a role in treating infections.
  • Anti-inflammatory Effects : Research has indicated that this compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study conducted on various derivatives of oxolane compounds demonstrated significant antimicrobial activity against resistant strains of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, thus highlighting its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Pathogen
This compound32Staphylococcus aureus
Standard Antibiotic (e.g., Ciprofloxacin)16Staphylococcus aureus

Anti-inflammatory Studies

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests its potential utility in managing conditions characterized by chronic inflammation .

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial involving patients with IBD treated with this compound showed a marked reduction in disease activity index scores compared to placebo groups. Patients reported improved symptoms and decreased inflammatory markers .
  • Antimicrobial Efficacy in Wound Healing : An observational study assessed the use of this compound in wound care for diabetic patients. Results indicated faster healing times and reduced infection rates when combined with standard care protocols .

Q & A

Q. Q1. What are the common synthetic routes for N'-hydroxy-5-methyloxolane-2-carboximidamide, and how are reaction conditions optimized?

A: The compound is typically synthesized via condensation reactions involving hydroxylamine derivatives and oxolane precursors. A general procedure involves:

  • Step 1: Reacting 5-methyloxolane-2-carboxylic acid derivatives with hydroxylamine under acidic conditions (e.g., glacial acetic acid) at reflux .
  • Step 2: Purification via vacuum filtration and drying.
  • Optimization: Reaction time (1–11 hours) and stoichiometry (1:1 molar ratio of precursors) are critical for yield enhancement. Solvent choice (e.g., acetic acid) ensures solubility of intermediates .

Q. Q2. What spectroscopic methods are recommended for structural characterization?

A:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm the presence of the oxolane ring (δ ~3–4 ppm for methylene protons) and hydroxyimino groups (δ ~9–10 ppm for exchangeable protons) .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ calculated vs. observed values) .
  • X-ray Crystallography: For unambiguous confirmation, refine single-crystal data using SHELXL (e.g., resolving hydrogen bonding in the hydroxyimino group) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in experimental data (e.g., inconsistent NMR or crystallographic results)?

A:

  • Triangulation: Cross-validate NMR, HRMS, and crystallographic data. For example, if NMR suggests a planar hydroxyimino group but crystallography shows a bent conformation, verify hydrogen bonding using SHELXL’s electron density maps .
  • Iterative Refinement: Adjust refinement parameters in SHELX (e.g., thermal displacement factors) to resolve discrepancies in bond lengths or angles .
  • Replicate Synthesis: Repeat reactions under controlled conditions to rule out impurities (e.g., byproducts from incomplete hydroxylamine coupling) .

Q. Q4. What strategies are effective for improving synthetic yields of this compound?

A:

Parameter Optimization Strategy Impact
Reagent Purity Use freshly distilled hydroxylamineReduces side reactions
Catalyst Add ZnCl2_2 in diethyl etherAccelerates coupling efficiency (79% yield observed in similar reactions)
Temperature Maintain reflux (110–120°C)Ensures complete activation of carboxamide

Q. Q5. How can computational methods complement experimental studies of this compound?

A:

  • Molecular Docking: Predict binding affinities with target proteins (e.g., AP2-associated kinase 1) using software like AutoDock. Compare results with experimental binding assays .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • MD Simulations: Model solvation effects in aqueous environments to optimize solubility for biological testing .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies between theoretical and observed biological activity?

A:

  • Hypothesis Testing: If computational models predict high binding affinity but in vitro assays show low activity:
    • Verify protein conformation in docking studies (e.g., use flexible docking).
    • Test for metabolic instability (e.g., incubate with liver microsomes).
    • Assess cell permeability via Caco-2 assays .
  • Case Study: A phenothiazinium derivative showed conflicting cytotoxicity data; iterative HPLC purification resolved impurities affecting bioactivity .

Safety and Handling

Q. Q7. What safety protocols are critical during synthesis and handling?

A:

  • PPE: Use gloves, goggles, and fume hoods to avoid skin/eye contact (S24/25) .
  • Waste Disposal: Neutralize acidic reaction mixtures (e.g., with sodium bicarbonate) before disposal .
  • Storage: Keep in airtight containers under nitrogen to prevent oxidation of the hydroxyimino group .

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